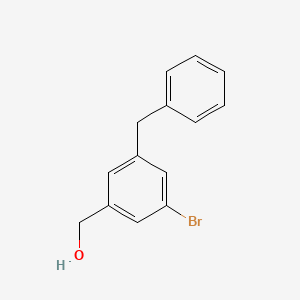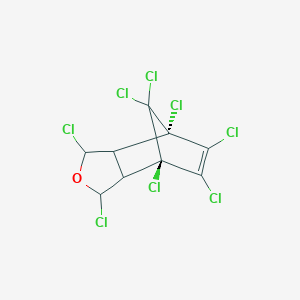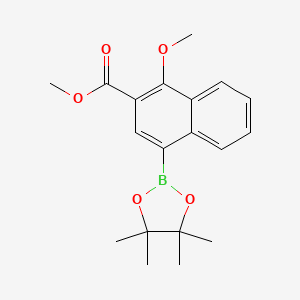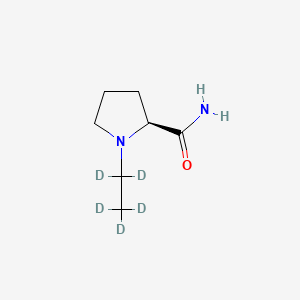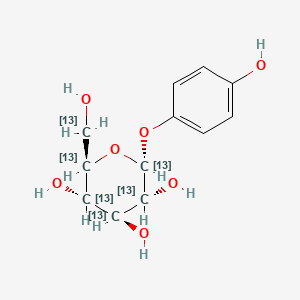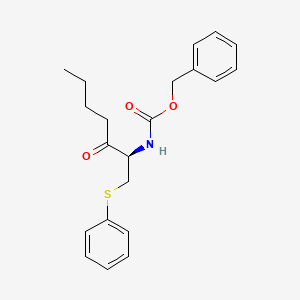
(R)-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a keto group, and a phenylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the use of benzyl alcohol, phenylthiol, and heptanone as starting materials. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction proceeds through nucleophilic substitution and condensation steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
作用机制
The mechanism of action of ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate: Similar structure but without the ®-configuration.
Phenylthioheptanone derivatives: Compounds with similar phenylthio and heptanone moieties.
Carbamate derivatives: Compounds with similar carbamate functional groups.
Uniqueness
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is unique due to its specific ®-configuration, which can influence its reactivity and biological activity. This stereochemistry can lead to different interactions with biological targets compared to its non-chiral or differently configured counterparts.
Conclusion
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it valuable for synthetic chemistry, biological research, medical applications, and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and development.
属性
分子式 |
C21H25NO3S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
benzyl N-[(2R)-3-oxo-1-phenylsulfanylheptan-2-yl]carbamate |
InChI |
InChI=1S/C21H25NO3S/c1-2-3-14-20(23)19(16-26-18-12-8-5-9-13-18)22-21(24)25-15-17-10-6-4-7-11-17/h4-13,19H,2-3,14-16H2,1H3,(H,22,24)/t19-/m0/s1 |
InChI 键 |
MQAXYDGJMZNKBD-IBGZPJMESA-N |
手性 SMILES |
CCCCC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CCCCC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)

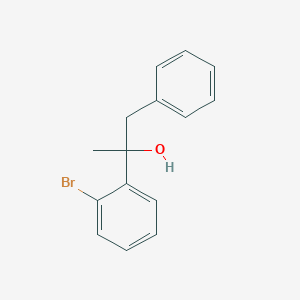
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
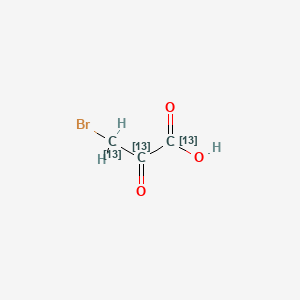
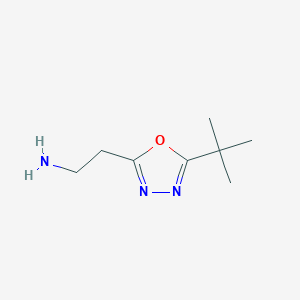
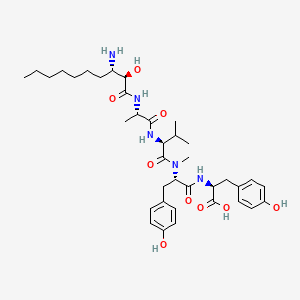
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
